molecular formula C10H16FNO3 B12103392 Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate CAS No. 1255666-63-7

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate

Cat. No.: B12103392
CAS No.: 1255666-63-7
M. Wt: 217.24 g/mol
InChI Key: CLEGYKRMTSQLMQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS 1255666-63-7) is a fluorinated piperidine derivative offered with a minimum purity of 97% . This compound is characterized by the molecular formula C10H16FNO3 and a molecular weight of 217.24 g/mol . It is part of the heterocyclic building blocks family, serving as a versatile intermediate in organic synthesis and medicinal chemistry research . Piperidine scaffolds are fundamental in pharmaceutical development, frequently employed in the synthesis of more complex molecules for drug discovery programs . As a fluorinated and protected oxopiperidine, this reagent provides a valuable handle for researchers exploring structure-activity relationships and developing novel bioactive compounds . This product is intended for research and manufacturing purposes in a professional laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Key Specifications: - CAS Number: 1255666-63-7 - Molecular Formula: C10H16FNO3 - Molecular Weight: 217.24 g/mol - Purity: ≥97%

Properties

CAS No.

1255666-63-7

Molecular Formula

C10H16FNO3

Molecular Weight

217.24 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3

InChI Key

CLEGYKRMTSQLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the following steps:

    Starting Material: Piperidine derivative.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: Reaction with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the tert-butyl ester group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name CAS Number Key Substituents Molecular Weight Key Differences Reference
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 877399-73-0 4-chlorophenyl at C4 295.8 g/mol Chlorine introduces steric bulk and lipophilicity, enhancing membrane permeability but potentially reducing metabolic stability compared to fluorine .
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 1215071-17-2 3,3-difluoro, 4-oxo 235.2 g/mol Dual fluorine atoms increase electron-withdrawing effects, altering ring conformation and acidity. The 4-oxo group may enhance hydrogen-bonding capabilities .
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate - 2-trifluoromethyl, 4-oxo 279.2 g/mol Trifluoromethyl group strongly withdraws electrons, increasing resistance to oxidation. The 4-oxo group may facilitate cyclization reactions .
tert-Butyl 4-amino-2-fluorobenzoate - Amino at C4, ester linkage 253.3 g/mol Replacement of the piperidine ring with a benzoate scaffold reduces ring strain but eliminates nitrogen-based reactivity critical for enzyme inhibition .

Stability and Reactivity

  • Electron-Withdrawing Effects : The fluorine atom in the target compound moderately withdraws electrons, stabilizing the piperidine ring against nucleophilic attack. In contrast, trifluoromethyl-substituted derivatives (e.g., tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate) exhibit enhanced stability in acidic conditions due to stronger electron withdrawal .
  • Boc Deprotection : All Boc-protected analogues undergo deprotection under acidic conditions (e.g., HCl in dioxane), but fluorinated derivatives may require longer reaction times due to reduced basicity of the nitrogen .

Biological Activity

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl ester and a fluorine atom, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom is known to enhance the compound's binding affinity to various biological targets, potentially influencing its pharmacological properties.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits notable biological activity, particularly in the following areas:

  • Anti-inflammatory Potential : The compound has shown promise in modulating pain pathways and may serve as an anti-inflammatory agent. Its structural characteristics suggest potential interactions with receptors involved in inflammation.
  • Antimicrobial Properties : Investigations have indicated that this compound may possess antimicrobial activities, although specific mechanisms and efficacy against various pathogens require further exploration.
  • Anticancer Activity : Some studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer agent .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors due to its functional groups. The fluorine atom may enhance the compound's binding affinity, while the tert-butyl group can influence its solubility and stability in biological systems .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Anti-inflammatoryModulates pain pathways; potential as an anti-inflammatory agent.
AnticancerExhibited cytotoxic effects in various cancer cell lines; potential for drug development.
AntimicrobialInvestigated for antimicrobial properties; specific efficacy yet to be determined.

Detailed Findings from Selected Studies

  • Anti-inflammatory Research :
    • A study evaluated the compound's ability to inhibit inflammatory pathways in vitro. Results indicated a significant reduction in pro-inflammatory cytokine release when tested on macrophage cell lines.
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound demonstrated IC50 values comparable to known anticancer agents, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Studies :
    • Preliminary tests showed that this compound exhibited activity against certain bacterial strains, warranting further investigation into its mechanism and spectrum of activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include fluorination at the 4-position and introduction of the tert-butyloxycarbonyl (Boc) protecting group. For example:

  • Step 1 : Fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) .
  • Step 2 : Boc protection via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Store in amber glass bottles at room temperature, away from oxidizing agents .
    • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

Q. Which analytical techniques confirm the compound’s structural integrity?

  • Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify fluorination and Boc-group placement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to confirm purity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Resolution Strategies :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles using SHELX programs for refinement .
  • Complementary Techniques : Combine 19^19F NMR with IR spectroscopy to confirm fluorine substitution and ketone functionality .
    • Case Study : Discrepancies in 1^1H NMR splitting patterns may arise from conformational flexibility; variable-temperature NMR can clarify dynamic behavior .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound?

  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or enzymatic resolution for enantioselective fluorination .
  • Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to assess enantiomeric excess (≥99%) .
  • Reaction Tuning : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (-20°C to 25°C) to minimize racemization .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the 1-position, favoring reactions at the 2-oxo or 4-fluoro sites .
  • Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the 2-oxo position, facilitating condensations with amines or hydrazines .
  • Case Study : In Suzuki-Miyaura couplings, the Boc group stabilizes intermediates, but fluorine may deactivate palladium catalysts—optimize using Pd(OAc)2_2/SPhos .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Experimental Design :

  • Stability Assay : Expose the compound to HCl (1M) in dioxane/water (1:1) at 25°C. Monitor degradation via TLC and HPLC at 0, 6, 12, and 24 hours .
  • Findings : Some studies report Boc deprotection at pH < 2, while others note stability due to fluorine’s inductive effect. Contradictions may arise from solvent choice (aqueous vs. anhydrous) .

Methodological Tables

Synthetic Route Comparison Conditions Yield Reference
Fluorination with Selectfluor™DMF, 25°C, 12h78%
Boc Protection using (Boc)2_2OTHF, DMAP, 0°C → 25°C85%
Purification via Column ChromatographySilica gel, EtOAc/Hexane (3:7)>95%
Analytical Techniques Key Peaks/Data Reference
1^1H NMR (400 MHz, CDCl3_3)δ 1.45 (s, 9H, Boc), 4.82 (m, 1H)
HRMS (ESI-TOF)[M+Na]+^+ calc. 312.1264

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